molecular formula C21H25ClN2O5 B2368197 4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid CAS No. 1047678-96-5

4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Cat. No.: B2368197
CAS No.: 1047678-96-5
M. Wt: 420.89
InChI Key: KJRORLHNNZHEQM-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H25ClN2O5 and its molecular weight is 420.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

A study focused on the molecular docking, vibrational, structural, electronic, and optical studies of related butanoic acid derivatives. This research highlighted the compounds' potential in bonding and inhibiting placenta growth factor (PIGF-1), suggesting good biological activities. The compounds were analyzed through experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations. Their nonlinear optical properties were also explored, indicating their potential as materials in nonlinear optical applications Vanasundari et al., 2018.

Vibrational Spectroscopy and Supramolecular Studies

Another research focused on a chloramphenicol derivative, analyzing its crystal structure through single-crystal X-ray diffraction, supported by vibrational spectroscopy (Raman and infrared). The study explored the significance of non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking, in the molecule's structure Fernandes et al., 2017.

Chemical Synthesis and Characterization

Research on synthesizing and characterizing specific derivatives of 4-oxobutanoic acid revealed insights into their molecular structure, vibrational wavenumbers, and electronic properties. Studies included FT-IR, NMR, and X-ray diffraction analyses, revealing the compounds' stability and potential for charge transfer within the molecules. These analyses provide a foundation for understanding the reactive and spectroscopic properties of these compounds and their potential applications in various fields, including materials science and pharmacology Raju et al., 2015.

Application in Analytical Chemistry

A study developed a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples, synthesizing fenthion haptens closely related to the chemical structure . This research demonstrates the application of these compounds in creating analytical tools for monitoring pesticide residues in agricultural samples, highlighting their significance in food safety and environmental monitoring Zhang et al., 2008.

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5/c1-13-4-6-15(11-16(13)22)24-20(25)12-17(21(26)27)23-9-8-14-5-7-18(28-2)19(10-14)29-3/h4-7,10-11,17,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRORLHNNZHEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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